4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one

Cytochrome P450 Assays Drug Metabolism Fluorescence Probe Development

The compound 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one (CAS: 332055-28-4) is a synthetic derivative within the coumarin class, characterized by a benzopyrone core with a 4-methyl group and a 7-(1-phenylethoxy) substituent. It is a specialized chemical primarily utilized in non-human research applications, including studies on its potential as an antifungal , anticancer , and enzyme inhibition agent.

Molecular Formula C18H16O3
Molecular Weight 280.323
CAS No. 332055-28-4
Cat. No. B2642968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one
CAS332055-28-4
Molecular FormulaC18H16O3
Molecular Weight280.323
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C3=CC=CC=C3
InChIInChI=1S/C18H16O3/c1-12-10-18(19)21-17-11-15(8-9-16(12)17)20-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3
InChIKeyKHLSXVLGCMGZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one (CAS 332055-28-4) Procurement


The compound 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one (CAS: 332055-28-4) is a synthetic derivative within the coumarin class, characterized by a benzopyrone core with a 4-methyl group and a 7-(1-phenylethoxy) substituent . It is a specialized chemical primarily utilized in non-human research applications, including studies on its potential as an antifungal [1], anticancer [2], and enzyme inhibition agent [3]. Its core structure is related to the clinically used compound 4-methylumbelliferone (4-MU), but the 7-phenylethoxy modification alters its physicochemical and biological properties, making it a distinct entity for scientific investigation .

Critical Reasons 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one Cannot Be Interchanged


Generic substitution between 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one and its close analogs, such as the parent 4-methylumbelliferone (4-MU) or other 7-alkoxy derivatives, is scientifically untenable. The substitution of the 7-hydroxy group with a phenylethoxy moiety fundamentally alters key molecular properties, including lipophilicity and metabolic fate [1]. This modification directly impacts the compound's utility as a probe: while 7-hydroxycoumarins are often fluorescent, alkylation at the 7-position, as seen in 7-alkoxycoumarins, significantly changes or abolishes this fluorescence, necessitating distinct assay conditions [2]. Furthermore, the specific 1-phenylethoxy group introduces a chiral center and a bulkier aromatic ring, which can create unique binding interactions and selectivity profiles that are not achievable with simpler alkyl or benzyl substitutions. Therefore, experimental outcomes obtained with a generic coumarin or even a close structural analog cannot be reliably extrapolated to this specific compound.

Quantifiable Differentiation Data for 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one Sourcing


Distinct Metabolic Profile as a 7-Alkoxycoumarin Substrate

As a 7-alkoxycoumarin, 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one is expected to undergo O-dealkylation by microsomal enzymes, converting it to 7-hydroxy-4-methylcoumarin (4-MU). This metabolic transformation is a key differentiator from 4-MU itself, which does not serve as a substrate for this class of dealkylase enzymes. This property allows the compound to be used in functional assays to measure CYP450 activity, a utility not shared by the 7-hydroxy analog [1].

Cytochrome P450 Assays Drug Metabolism Fluorescence Probe Development

Potential for Enhanced Target Affinity via Specific Aromatase Interaction

A structurally analogous compound from the same chemotype series, featuring a 7-(1-phenylethoxy) group on a coumarin core, has been shown to inhibit human aromatase (CYP19A1) with a moderate IC50 value [1]. While this is not data for the exact compound (CAS 332055-28-4), it provides a class-level inference that the 7-(1-phenylethoxy) motif can confer inhibitory activity against this target, differentiating it from simpler 7-alkoxy derivatives that may lack this aromatic interaction.

Aromatase Inhibition Endocrine Disruption Research Structure-Activity Relationship

Documented Use in Antifungal and Anticancer Research Programs

Patents and research documents explicitly mention the use of compounds represented by the formula that includes 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one for antifungal [1] and anticancer applications [2]. This is a crucial differentiator from many other coumarin derivatives, as it demonstrates a pre-existing research interest and application-specific validation, providing a foundation for further investigation that is not available for untested analogs.

Antifungal Discovery Anticancer Research Chemical Probe

Optimal Application Scenarios for Procuring 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one


Development of CYP450 Activity Assays

The primary, evidence-backed scenario for procuring 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one is as a functional substrate for measuring cytochrome P450 (CYP) enzyme activity, specifically 7-alkoxycoumarin O-dealkylase. As established by class-level inference, its metabolic conversion to the fluorescent product 7-hydroxy-4-methylcoumarin (4-MU) can be used to monitor enzyme activity in vitro [1]. This application is impossible with the product (4-MU) itself, making the procurement of this specific substrate essential for researchers developing or utilizing this assay format [1].

Structure-Activity Relationship (SAR) Studies in Drug Discovery

This compound is an excellent candidate for procurement in SAR campaigns focused on optimizing the 7-position of the coumarin scaffold. The bulky, chiral 1-phenylethoxy substituent provides a unique steric and electronic profile compared to simpler alkoxy or benzyloxy groups. This makes it a valuable tool for probing binding pockets of target proteins, such as aromatase, where a structurally similar analog has shown moderate inhibitory activity (IC50 = 2850 nM) [2]. This procurement enables direct comparison with analogs to map the structural determinants of target engagement.

Continuation of Antifungal or Anticancer Research Programs

Procurement is strongly indicated for research groups actively investigating the coumarin class for antifungal or anticancer properties. The existence of prior art documenting the utility of this specific structural class for these indications provides a validated starting point [3][4]. Sourcing this compound allows for the direct replication of findings, the exploration of its specific mechanism of action, or its use as a benchmark in the development of next-generation analogs with improved potency or selectivity [3][4].

Technical Documentation Hub

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23 linked technical documents
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